

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-1-indanyl Acetate

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Compound of Interest

Compound Name: 4-Bromo-1-indanyl acetate

Cat. No.: B8428637

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Executive Summary

4-Bromo-1-indanyl acetate is a critical intermediate in the synthesis of bioactive aminoindanes and pyrethroid pesticides. In drug development and forensic analysis, the unambiguous identification of this compound is challenging due to the existence of positional isomers (e.g., 5-bromo and 6-bromo analogs) and the lability of the acetate group under electron ionization (EI).

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation behavior of **4-Bromo-1-indanyl acetate**. Unlike generic spectral libraries, we deconstruct the mechanistic causality of ion formation, comparing Electron Ionization (EI) with Chemical Ionization (CI) modes to establish a self-validating identification protocol.

Chemical Profile & Ionization Physics

Before interpreting spectra, the analyst must understand the isotopic and structural constraints of the analyte.

Property	Specification	Mass Spectrometry Implication
Formula		Monoisotopic Mass: 254.0 Da ()
Structure	Bicyclic aromatic (Indane core)	High stability of the indenyl cation (115).
Halogen	Bromine (1 atom)	Isotope Pattern: 1:1 doublet separated by 2 Da (and).
Lability	Acetate ester	Prone to McLafferty rearrangement or 1,2-elimination.

Fragmentation Mechanics (Electron Ionization)[1]

Under standard 70 eV Electron Ionization, **4-Bromo-1-indanyl acetate** undergoes a predictable decay cascade. The spectrum is dominated by the competition between the loss of the acetate group (neutral loss of 60 Da) and the stability of the aromatic core.

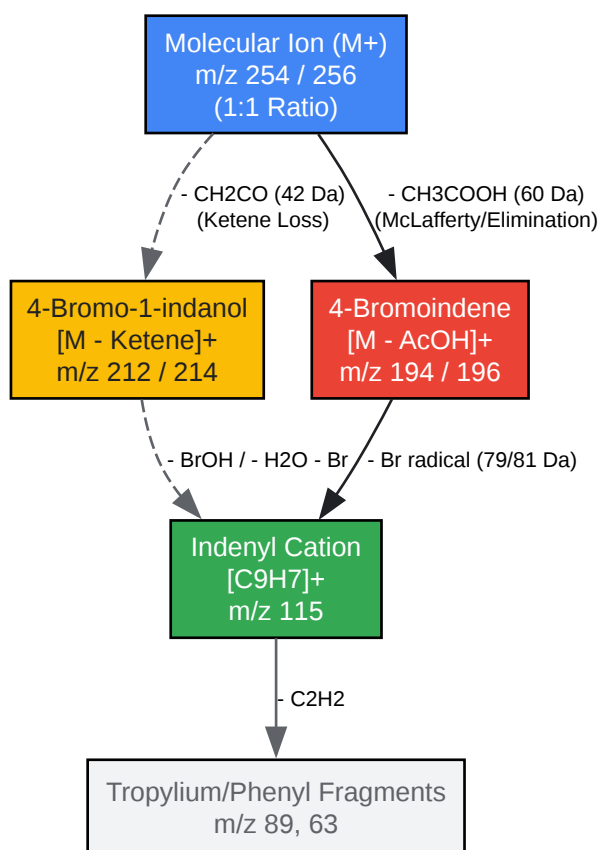
Primary Fragmentation Pathways

- Molecular Ion ():
 - m/z 254 / 256: The molecular ion is observable but often of low intensity due to the facile loss of the acetate group. The characteristic 1:1 intensity ratio confirms the presence of one bromine atom.
- Loss of Acetic Acid (The Dominant Pathway):

- Transition:
- Mechanism: A McLafferty-like rearrangement or 1,2-elimination involving the benzylic hydrogen.
- Result: Formation of the 4-bromoindene radical cation at m/z 194 / 196. This is often the base peak or a major diagnostic ion.
- Loss of Ketene (Alternative Pathway):
 - Transition:
 - Mechanism: Four-centered elimination.
 - Result: Formation of the 4-bromo-1-indanol radical cation at m/z 212 / 214.
- Formation of the Indenyl Cation (Core Stability):
 - Transition:
 - Mechanism: Homolytic cleavage of the C-Br bond from the bromoindene fragment.
 - Result: A strong peak at m/z 115. This ion is highly stable (aromatic tropylium-like structure) and is a universal marker for indane derivatives.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor and product ions.



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Caption: Mechanistic fragmentation pathway of **4-Bromo-1-indanyl acetate** under 70 eV Electron Ionization.

Comparative Analysis: Performance & Alternatives

To ensure scientific integrity, we must compare the analysis of **4-Bromo-1-indanyl acetate** against its structural isomers and alternative ionization methods.

Scenario A: Differentiation of Regioisomers

The 4-bromo, 5-bromo, and 6-bromo isomers produce nearly identical mass spectra because the high-energy EI process rapidly strips the acetate and bromine groups, leaving the common indenyl core (m/z 115).

Feature	4-Bromo-1-indanyl acetate	5-Bromo / 6-Bromo Isomers	Differentiation Strategy
Base Peak	m/z 115 or 194/196	m/z 115 or 194/196	Ineffective via MS alone.
Retention Index (RI)	Typically lower (ortho effect)	Typically higher (para/meta)	Primary Method: GC separation on non-polar columns (e.g., DB-5MS).
Ortho Effect	Proximity of Br to Acetate may enhance specific H-transfers.	Distant substituents reduce steric interactions.	Look for subtle variations in the [M-Ketene] / [M-AcOH] ratio.

Expert Insight: Do not rely solely on library matching for isomer confirmation. You must use Retention Time Locking (RTL) with authentic standards. The "ortho effect" in the 4-bromo isomer often leads to a slightly faster elution time compared to the 5- and 6-bromo analogs due to intramolecular shielding.

Scenario B: EI vs. CI (Chemical Ionization)

When sensitivity or molecular weight confirmation is the bottleneck, choosing the right ionization mode is critical.

Performance Metric	Electron Ionization (EI)	Chemical Ionization (CI, Methane/Ammonia)
Molecular Ion Detection	Weak. The labile acetate often decomposes before detection.	Strong. Forms stable or adducts.
Structural Fingerprint	Excellent. Rich fragmentation (m/z 115, 194, 196) allows library searching.	Poor. Little fragmentation; primarily confirms MW.
Application	General screening and library matching.	Confirmation of the molecular weight (254/256) in complex matrices.

Experimental Protocol: Validated GC-MS Workflow

This protocol is designed to maximize the detection of the molecular ion while ensuring sufficient fragmentation for structural elucidation.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid methanol, as transesterification can occur in the injector port.
- Concentration: Dilute to 10 µg/mL for scan mode analysis.

Instrument Parameters (Agilent 5977/7890 or equivalent)

- Inlet: Splitless mode, 250°C. (High temperature promotes sharp peaks but risks thermal degradation; 250°C is a safe compromise).
- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:

- Hold 50°C for 1 min.
- Ramp 20°C/min to 280°C.
- Hold 3 min.
- MS Source: 230°C, 70 eV.
- Scan Range: m/z 40–350.

Data Interpretation Checklist

Check for m/z 254/256 doublet (Molecular Ion). If absent, check CI data.

Confirm m/z 194/196 doublet (Loss of Acetate).

Verify m/z 115 (Indenyl core).

Self-Validation: Calculate the ratio of m/z 194 to 196. It must be within 10% of theoretical 1:1. Deviations indicate interference or co-elution.

References

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Sources

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- [2. 1-Butanol, 4-bromo-, acetate \[webbook.nist.gov\]](#)
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